

Technical Support Center: Entrectinib & CYP3A4 Inhibitor Interactions

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Compound of Interest		
Compound Name:	Eratrectinib	
Cat. No.:	B15616950	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental impact of Cytochrome P450 3A4 (CYP3A4) inhibitors on the metabolism of entrectinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for entrectinib?

A1: Entrectinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] [3][4] This enzyme is responsible for approximately 76% of entrectinib's metabolism, including its conversion to the major active metabolite, M5.[2][3][5]

Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of entrectinib?

A2: Co-administration of entrectinib with CYP3A4 inhibitors leads to a significant increase in entrectinib plasma concentrations.[6] This is due to the inhibition of its primary metabolic pathway, resulting in reduced clearance of the drug.

Q3: What is the quantitative impact of a strong CYP3A4 inhibitor on entrectinib exposure?

A3: In clinical studies with healthy subjects, the strong CYP3A4 inhibitor itraconazole was shown to increase the maximum plasma concentration (Cmax) of entrectinib by 73% and the total exposure (AUC) by a substantial 504%.[1][7][8]

Q4: What is the expected impact of moderate CYP3A4 inhibitors on entrectinib exposure?

Troubleshooting & Optimization





A4: Physiologically-based pharmacokinetic (PBPK) modeling predicts that co-administration of moderate CYP3A4 inhibitors (such as verapamil, erythromycin, clarithromycin, fluconazole, and diltiazem) can result in an average increase in entrectinib exposure of between 2.2 and 3.1-fold.[9][10]

Q5: How does the co-administration of CYP3A4 inhibitors affect the active metabolite of entrectinib, M5?

A5: The inhibition of CYP3A4 also affects the metabolism of entrectinib's active metabolite, M5. PBPK models predict that moderate CYP3A4 inhibitors can lead to an approximate 2-fold increase in the exposure of M5.[9][10]

Q6: Are there established dose adjustments for entrectinib when co-administered with CYP3A4 inhibitors?

A6: Yes, due to the significant increase in entrectinib exposure, dose adjustments are recommended when it is co-administered with strong or moderate CYP3A4 inhibitors.[1][6] For instance, if concomitant use of a strong CYP3A4 inhibitor cannot be avoided, it is recommended to reduce the entrectinib dose to 100mg daily.[2] For moderate inhibitors, a reduction to 200mg daily is advised.[2]

Troubleshooting Guide for In Vitro Experiments

Issue 1: Higher than expected entrectinib concentration in my in vitro metabolism assay.

- Possible Cause: The presence of a known or unknown CYP3A4 inhibitor in your experimental system.
- Troubleshooting Steps:
 - Verify Reagents: Ensure that none of the buffers, media, or other reagents contain compounds with known CYP3A4 inhibitory activity.
 - Control Experiment: Run a control experiment with a known potent CYP3A4 inhibitor (e.g., ketoconazole) to confirm the sensitivity of your assay system.



 Test for Inhibition: If a component of your experimental system is suspected to have inhibitory effects, perform a separate IC50 determination for that component against CYP3A4 activity using a probe substrate like midazolam.

Issue 2: Inconsistent results when evaluating the metabolism of entrectinib.

- Possible Cause: Variability in the activity of the liver microsomes or recombinant CYP3A4 used.
- Troubleshooting Steps:
 - Enzyme Qualification: Always qualify new batches of microsomes or recombinant enzymes for their CYP3A4 activity using a standard substrate and reaction conditions.
 - Standard Operating Procedures (SOPs): Adhere strictly to SOPs for incubation times, temperatures, and cofactor concentrations.
 - Positive Control: Include a positive control compound that is extensively metabolized by CYP3A4 in each experiment to monitor for consistent enzyme activity.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data from clinical studies investigating the drug-drug interaction between entrectinib and CYP3A4 modulators.

Table 1: Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on Entrectinib Pharmacokinetics

Pharmacokinetic Parameter	% Change with Itraconazole	Reference
Cmax	↑ 73%	[1][7][8]
AUC	↑ 504%	[1][7][8]

Table 2: Predicted Impact of Moderate CYP3A4 Inhibitors on Entrectinib and M5 Exposure



Compound	Predicted Fold Increase in Entrectinib AUC	Predicted Fold Increase in M5 AUC	Reference
Moderate CYP3A4 Inhibitors (average)	2.2 - 3.1	~2	[9][10]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP3A4 Inhibition by a Test Compound on Entrectinib Metabolism

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of entrectinib.
- Materials:
 - Human liver microsomes (HLM) or recombinant human CYP3A4
 - Entrectinib
 - Test compound
 - NADPH regenerating system
 - Phosphate buffer (pH 7.4)
 - LC-MS/MS for analysis
- Methodology:
 - Prepare a series of dilutions of the test compound.
 - Pre-incubate the HLM or recombinant CYP3A4 with the test compound dilutions for a specified time (e.g., 10 minutes) at 37°C.
 - Initiate the metabolic reaction by adding entrectinib and the NADPH regenerating system.



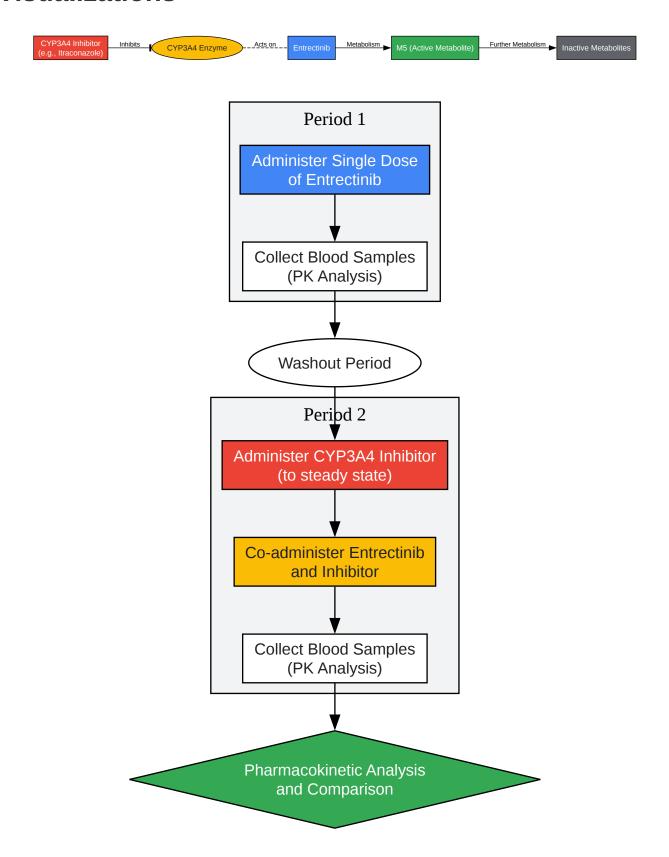
- Incubate for a specific time period, ensuring the reaction is in the linear range.
- Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
- Analyze the samples for the remaining concentration of entrectinib using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Clinical Study Design to Evaluate the Effect of a CYP3A4 Inhibitor on Entrectinib Pharmacokinetics

- Objective: To assess the impact of a CYP3A4 inhibitor on the single-dose pharmacokinetics of entrectinib in healthy volunteers.
- Study Design: An open-label, two-period, fixed-sequence study.
- Methodology:
 - Period 1: Administer a single oral dose of entrectinib to healthy subjects. Collect serial blood samples over a specified time course (e.g., up to 72 hours post-dose) for pharmacokinetic analysis of entrectinib and its metabolite M5.
 - Washout Period: A sufficient washout period is allowed.
 - Period 2: Administer the CYP3A4 inhibitor for a duration sufficient to achieve steady-state inhibition. On the final day of inhibitor administration, co-administer a single oral dose of entrectinib.
 - Collect serial blood samples for pharmacokinetic analysis as in Period 1.
 - Analyze plasma samples for entrectinib and M5 concentrations using a validated bioanalytical method.
 - Calculate pharmacokinetic parameters (Cmax, AUC, t1/2) for both periods and determine the geometric mean ratios to assess the magnitude of the drug-drug interaction.



Visualizations



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